molecular formula C10H15NO B12435768 2-Methyl-1-phenoxypropan-2-amine

2-Methyl-1-phenoxypropan-2-amine

Cat. No.: B12435768
M. Wt: 165.23 g/mol
InChI Key: JOHWYXUNMQNSSC-UHFFFAOYSA-N
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Description

2-Methyl-1-phenoxypropan-2-amine is a chemical compound offered for research and development purposes. Compounds with phenoxy-amine structures are recognized in medicinal chemistry as valuable intermediates. For instance, the closely related (2S)-1-phenoxypropan-2-amine is employed as a chiral building block for the synthesis of Active Pharmaceutical Ingredients (APIs), particularly in the development of central nervous system agents such as antidepressants and antipsychotics . Furthermore, the phenoxyethylamine structure is a key scaffold in known bioactive molecules. A structurally related compound, racefemine, acts as a β-adrenergic receptor agonist and has been used as a uterine spasmolytic and muscle relaxant . Researchers may find this compound of interest for exploring new pharmaceutical candidates, catalytic processes, and organic synthesis methodologies. This product is intended for use by qualified laboratory professionals only. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

2-methyl-1-phenoxypropan-2-amine

InChI

InChI=1S/C10H15NO/c1-10(2,11)8-12-9-6-4-3-5-7-9/h3-7H,8,11H2,1-2H3

InChI Key

JOHWYXUNMQNSSC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COC1=CC=CC=C1)N

Origin of Product

United States

Synthetic Methodologies for 2 Methyl 1 Phenoxypropan 2 Amine and Analogues

Retrosynthetic Analysis of the 2-Methyl-1-phenoxypropan-2-amine Core

Retrosynthetic analysis is a technique used to plan the synthesis of organic molecules by mentally breaking down the target molecule into simpler, commercially available starting materials. For this compound, the analysis reveals several key disconnections that suggest plausible forward synthetic routes.

The primary bonds to consider for disconnection are the ether linkage (C-O) and the carbon-nitrogen bond (C-N) of the amine group.

C-O Bond Disconnection: Breaking the ether bond suggests a Williamson ether synthesis approach. This would involve a phenoxide nucleophile and a suitable 2-methyl-2-aminopropyl electrophile, or conversely, a phenol (B47542) and a 1-halo-2-methylpropan-2-amine derivative.

C-N Bond Disconnection: Disconnecting the C-N bond points towards methods of amine formation. A key precursor identified through this disconnection is a ketone, 1-phenoxy-2-propanone, which can be converted to the target amine via reductive amination. Alternatively, this disconnection could suggest the reduction of a corresponding nitrile or the application of a Ritter-type reaction.

These disconnections form the basis for the classical synthetic routes discussed in the subsequent sections.

Classical Synthetic Routes to Phenoxypropanamines

The Williamson ether synthesis is a widely used and effective method for forming ethers. jk-sci.comwikipedia.org It typically involves the reaction of an alkoxide with a primary alkyl halide through an S(_N)2 reaction. wikipedia.org In the context of synthesizing this compound, this reaction is crucial for creating the phenoxy moiety.

The general reaction involves deprotonating a phenol with a base to form a phenoxide ion, which then acts as a nucleophile to attack an alkyl halide, displacing the halide and forming the ether. wvu.edu

Reaction Scheme:

For the synthesis of the target compound, this would involve the reaction of a phenoxide with a derivative of 2-methyl-2-aminopropane. The choice of base is critical and can range from sodium hydroxide (B78521) to stronger bases like sodium hydride, depending on the specific substrate and reaction conditions. jk-sci.com The reaction is typically carried out in a polar aprotic solvent, such as DMF or DMSO, to facilitate the S(_N)2 mechanism. jk-sci.com

Reactant 1Reactant 2BaseSolventProduct
Phenol1-chloro-2-methylpropan-2-amineNaOHDMFThis compound
Sodium Phenoxide1-bromo-2-methylpropan-2-amine-DMSOThis compound

Reductive amination is a versatile and widely used method for the synthesis of amines from carbonyl compounds. wikipedia.org This process involves the conversion of a ketone or aldehyde to an amine via an intermediate imine. wikipedia.org For the synthesis of this compound, the key precursor is 1-phenoxy-2-propanone.

The reaction proceeds in two main steps:

Imine Formation: The ketone (1-phenoxy-2-propanone) reacts with ammonia (B1221849) to form an imine intermediate. This is a reversible reaction and is typically favored by the removal of water.

Reduction: The imine is then reduced to the corresponding amine. libretexts.org

A variety of reducing agents can be employed for this transformation. Common laboratory-scale reducing agents include sodium borohydride (NaBH(_4)) and sodium cyanoborohydride (NaBH(_3)CN). masterorganicchemistry.com Catalytic hydrogenation is also an effective method, particularly in industrial settings. libretexts.org

Ketone PrecursorAmine SourceReducing AgentProduct
1-Phenoxy-2-propanoneAmmoniaSodium BorohydrideThis compound
1-Phenoxy-2-propanoneAmmoniaCatalytic Hydrogenation (H₂/Ni)This compound
1-Phenoxy-2-propanoneAmmoniaSodium CyanoborohydrideThis compound

An alternative route to the amine functionality involves the use of nitriles as precursors. This pathway can proceed through two main variations:

Hydrolysis and subsequent reactions: A nitrile can be hydrolyzed under acidic or basic conditions to form a carboxylic acid. libretexts.orgpressbooks.pub This acid can then be converted to an amide, which can undergo a Hofmann rearrangement to yield the amine with one fewer carbon atom. However, for the synthesis of this compound, a more direct reduction of a nitrile is generally preferred.

Direct Reduction of Nitriles: Nitriles can be directly reduced to primary amines using strong reducing agents. studymind.co.ukquimicaorganica.org Lithium aluminum hydride (LiAlH(_4)) is a common reagent for this transformation, typically carried out in an ether solvent followed by an aqueous workup. libretexts.orgquimicaorganica.org Catalytic hydrogenation over a metal catalyst such as nickel or platinum is also an effective method. studymind.co.uk

A plausible synthetic sequence could start with a substituted benzyl (B1604629) halide, which is reacted with isobutyronitrile to form 2-methyl-1-phenyl-2-butyronitrile. This intermediate can then be subjected to further reactions, including hydrolysis and rearrangement, to ultimately yield the desired amine. google.com

Nitrile PrecursorReducing AgentProduct
2-Methyl-1-phenoxy-2-propanenitrileLithium Aluminum Hydride (LiAlH(_4))This compound
2-Methyl-1-phenoxy-2-propanenitrileCatalytic Hydrogenation (H₂/Pt)This compound

The Ritter reaction provides a method for the synthesis of N-alkyl amides from a nitrile and a substrate that can form a stable carbocation, such as a tertiary alcohol or an alkene in the presence of a strong acid. wikipedia.org The resulting amide can then be hydrolyzed to yield the corresponding amine. wikipedia.org

The mechanism involves the formation of a carbocation, which is then attacked by the nitrogen atom of the nitrile to form a nitrilium ion. Subsequent hydrolysis of the nitrilium ion gives the N-alkyl amide. wikipedia.orgorganic-chemistry.org

For the synthesis of this compound, a potential precursor would be 2-methyl-1-phenoxy-2-propanol. This alcohol, upon treatment with a strong acid, would generate a tertiary carbocation. Reaction with a nitrile, such as acetonitrile, followed by hydrolysis of the resulting amide would yield the target amine. The Ritter reaction has been utilized in the synthesis of structurally similar compounds, such as 2-methyl-1-substituted phenyl-2-propylamines. google.com

Carbocation SourceNitrileProduct (after hydrolysis)
2-Methyl-1-phenoxy-2-propanolAcetonitrileThis compound
2-Methyl-1-phenoxypropeneHydrogen CyanideThis compound

Nucleophilic substitution reactions are fundamental to many of the synthetic strategies for phenoxypropanamines. As discussed in the context of the Williamson ether synthesis, the formation of the ether linkage is a prime example of an S(_N)2 reaction. wikipedia.org

Furthermore, the introduction of the amine group can also be achieved through nucleophilic substitution. For instance, a suitable precursor with a good leaving group, such as 1-halo-2-methyl-1-phenoxypropane, could potentially react with a nitrogen nucleophile like ammonia or an azide. The use of azide followed by reduction is a common method to avoid over-alkylation that can occur with ammonia. libretexts.org

The efficiency of these substitution reactions depends on several factors, including the nature of the substrate (primary, secondary, or tertiary), the strength of the nucleophile, the quality of the leaving group, and the choice of solvent. For the synthesis of this compound, which has a tertiary carbon at the 2-position, direct S(_N)2 substitution at this center is not feasible due to steric hindrance. Therefore, synthetic routes are designed to install the amine group through other means, such as reductive amination or from a nitrile precursor, where the carbon framework is already established.

Advanced and Stereoselective Synthetic Strategies

Advanced synthetic strategies for this compound focus on achieving high stereoselectivity and efficiency. These methods often employ sophisticated catalysts and reaction conditions to control the formation of chiral centers.

The asymmetric synthesis of chiral phenoxypropanamine isomers is essential for isolating specific enantiomers or diastereomers. Chiral amines are widely used in asymmetric synthesis as chiral bases or for resolving racemic mixtures. One notable approach involves the use of chiral auxiliaries to guide the stereochemical outcome of a reaction. For instance, a chiral auxiliary can be temporarily attached to the substrate to direct the formation of a new stereocenter, after which it is removed.

Another powerful strategy is the use of metal-catalyzed asymmetric reactions. For example, asymmetric hydrogenation of a suitable precursor, such as an enamine or imine, using a chiral metal complex can yield the desired chiral amine with high enantioselectivity. While specific examples for this compound are not extensively detailed in publicly available literature, the principles of asymmetric synthesis of related chiral amines are well-established.

A general method for preparing 2-methyl-1-substituted phenyl-2-propanamine compounds, which are structurally similar to the target molecule, involves a multi-step synthesis starting from substituted benzyl halides and isobutyronitrile. This is followed by hydrolysis, a Curtius rearrangement, and catalytic hydrogenation google.com. This pathway could potentially be adapted for an asymmetric synthesis by employing a chiral catalyst during the hydrogenation step or by resolving the intermediate carboxylic acid.

Biocatalysis, particularly the use of enzymes, offers a green and highly selective alternative to traditional chemical synthesis. Transaminases (TAs) are a key class of enzymes for the asymmetric synthesis of chiral amines from prochiral ketones. These enzymes catalyze the transfer of an amino group from an amino donor to a ketone substrate. Depending on the stereopreference of the transaminase, either the (R)- or (S)-enantiomer of the amine can be produced with high enantiomeric excess.

The synthesis of chiral phenoxypropanamine analogues can be achieved using ω-transaminases (ω-TAs). The process typically involves screening a panel of ω-TAs to identify an enzyme with high activity and selectivity for the target ketone precursor. The reaction conditions, such as pH, temperature, and the choice of amino donor (e.g., isopropylamine (B41738), L-alanine), are then optimized to maximize the conversion and enantiomeric excess. For instance, in the synthesis of (R)-2,2-dimethyl-1-phenylpropan-1-amine, a variant of an ω-TA was successfully used with isopropylamine as the amine donor mdpi.com. This approach is directly applicable to the synthesis of chiral this compound from the corresponding phenoxypropanone.

Amine dehydrogenases (AmDHs) represent another class of enzymes that can be used for the biocatalytic synthesis of chiral amines. These enzymes catalyze the reductive amination of a ketone using ammonia and a nicotinamide cofactor. Wild-type AmDHs have shown efficiency in the synthesis of small chiral amines, achieving high conversions and enantioselectivities frontiersin.org.

Table 1: Key Enzymes in the Biocatalytic Synthesis of Chiral Amines
Enzyme ClassReaction TypeTypical SubstrateKey Advantage
Transaminases (TAs)Asymmetric aminationProchiral ketonesHigh enantioselectivity for (R) or (S) isomers
Amine Dehydrogenases (AmDHs)Reductive aminationKetonesHigh conversion and enantioselectivity for small amines
D-Amino Acid OxidasesOxidation of primary aminesPrimary aminesCan be used in deracemization processes

Chemoenzymatic cascade reactions combine the advantages of both chemical and enzymatic catalysts in a single pot to perform multi-step transformations. This approach can improve efficiency by reducing the number of workup and purification steps.

A relevant example is the stereoselective synthesis of 1-arylpropan-2-amines from allylbenzenes. This process involves a sequential Wacker-Tsuji oxidation catalyzed by a palladium complex, followed by a biotransamination of the resulting ketone using an amine transaminase uniovi.es. This chemoenzymatic cascade allows for the production of optically active 1-arylpropan-2-amines with high conversions and excellent enantiomeric excess uniovi.es. This strategy could be adapted to synthesize derivatives of this compound by starting with an appropriately substituted allyl phenoxy ether.

The compatibility of the chemical and enzymatic steps is a critical factor in designing a successful chemoenzymatic cascade. The conditions for the chemical reaction, such as temperature, solvent, and the presence of metal catalysts, must not inactivate the enzyme in the subsequent step.

Flow chemistry, or continuous flow synthesis, has emerged as a powerful technology in chemical manufacturing, offering advantages such as improved safety, better heat and mass transfer, and the potential for automation and scalability. In a flow chemistry setup, reagents are continuously pumped through a reactor, where they mix and react.

The application of flow chemistry to the synthesis of chiral active pharmaceutical ingredients (APIs) has been demonstrated for various reactions, including asymmetric catalysis. For instance, continuous flow processes have been developed for asymmetric conjugate additions and nitroaldol reactions using immobilized catalysts or by carefully controlling reaction parameters in microreactors nih.gov.

While a specific flow chemistry synthesis for this compound has not been detailed in the reviewed literature, the principles of flow chemistry are applicable. A potential flow process could involve pumping a solution of the precursor ketone and the amino donor through a packed-bed reactor containing an immobilized transaminase. This would allow for continuous production of the chiral amine with easy separation of the product from the biocatalyst. The precise control over reaction parameters such as temperature and residence time in a flow reactor can lead to higher yields and selectivities compared to batch processes nih.govnih.gov.

Synthesis of Structural Analogues and Derivatives of this compound

The synthesis of structural analogues and derivatives of this compound allows for the exploration of structure-activity relationships and the development of compounds with tailored properties.

Introducing aryl and alkyl substituents on the phenoxy ring can be achieved through various synthetic methods. One common approach is to start with a substituted phenol and carry out the synthesis of the propanamine side chain. For example, a substituted phenol can be reacted with an appropriate electrophile to introduce the three-carbon backbone, which is then converted to the final amine.

A one-pot synthesis of 2-arylated and 2-alkylated benzoxazoles, which involves the reaction of 2-aminophenols with thioamides, demonstrates a method for creating C-C bonds with substituted phenols under mild conditions beilstein-journals.org. While this is for a different heterocyclic system, the underlying principles of activating and coupling substituted phenols can be applied to the synthesis of phenoxypropanamine analogues.

Another strategy involves the direct functionalization of the phenoxy ring of a pre-formed phenoxypropanamine derivative. This can be more challenging due to the potential for side reactions with the amine functionality, which may require protection.

Table 2: Comparison of Synthetic Strategies
StrategyKey FeaturesAdvantagesPotential Challenges
Asymmetric SynthesisUse of chiral auxiliaries or catalystsHigh enantioselectivityCost of chiral reagents, multi-step processes
BiocatalysisUse of enzymes like transaminasesHigh selectivity, mild conditions, environmentally friendlyEnzyme stability and availability, substrate scope
Chemoenzymatic CascadeCombination of chemical and enzymatic stepsIncreased efficiency, reduced workupCompatibility of reaction conditions
Flow ChemistryContinuous processing in microreactorsImproved safety, scalability, and controlInitial setup cost, potential for clogging

Modifications at the Amine Nitrogen Atom

Modifications to the primary amine group of this compound are fundamental for creating a diverse range of analogues with varied physicochemical properties. Standard synthetic transformations applicable to primary amines are frequently employed.

N-Alkylation: The introduction of alkyl groups to the nitrogen atom is a common modification. This can be achieved through reductive amination with aldehydes or ketones or by direct alkylation using alkyl halides. For instance, N-methylation to form the secondary amine, N-methyl-2-methyl-1-phenoxypropan-2-amine, is a typical structural change. This transformation is analogous to the methylation of other primary amines in related compound classes.

N-Acylation: Reaction with acyl chlorides or anhydrides converts the primary amine into an amide. This modification significantly alters the basicity and hydrogen-bonding capability of the nitrogen atom.

N-Sulfonylation: The formation of sulfonamides is achieved by reacting the amine with sulfonyl chlorides. This creates a stable analogue with a non-basic nitrogen atom, which can be a valuable tool in structure-activity relationship studies.

Isosteric Replacements within the Propanamine Backbone

Isosteric and bioisosteric replacements are key strategies in medicinal chemistry to modify a compound's properties—such as metabolic stability, bioavailability, and receptor affinity—while retaining its essential binding characteristics. nih.gov This involves substituting a functional group with another that has similar physical or chemical properties. nih.gov For this compound, several isosteric replacements can be conceptualized within the propanamine backbone.

The replacement of the amine bond with bioisosteres can lead to novel compounds with improved biological properties. nih.gov Common isosteres for an amine or amide group include structures like 1,2,3-triazoles, oxadiazoles, ureas, and sulfonamides. nih.gov These replacements can mimic the hydrogen bonding and dipole moment of the original amine group while offering greater metabolic stability. nih.gov

Original GroupPotential Isosteric ReplacementRationale
Amine (-NH2)Amide (-NHCOR)Introduces planarity, alters basicity.
Amine (-NH2)Sulfonamide (-NHSO2R)Removes basicity, acts as hydrogen bond donor.
Amine (-NH2)Urea (-NHCONHR)Serves as a suitable amide bioisostere with altered electronic and solubility properties. nih.gov
Ether Linkage (-O-)Thioether (-S-)Increases lipophilicity and alters bond angles/lengths.
Ether Linkage (-O-)Methylene (B1212753) (-CH2-)Removes hydrogen bond accepting capability, increases flexibility.

Purification and Isolation Techniques for Synthetic Intermediates and Final Products

The isolation and purification of this compound and its synthetic intermediates are critical for obtaining materials of sufficient purity for subsequent steps or final analysis. A combination of chromatographic, crystallization, and extraction methods is typically employed.

Chromatographic Separation Methods (e.g., Column Chromatography, HPLC)

Chromatography is a cornerstone of purification in this context, leveraging the differential partitioning of compounds between a stationary phase and a mobile phase.

Column Chromatography: This technique is widely used for the purification of crude reaction products on a preparative scale. A patent describing the synthesis of related 2-methyl-1-substituted phenyl-2-propanamine compounds specifies the use of column chromatography to purify the final product, yielding a colorless liquid. google.com In other examples involving similar amine derivatives, purification by column chromatography using solvent systems like dichloromethane/methanol (B129727) has been documented. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique primarily used for analysis but also for semi-preparative or preparative purification. For related phenylpropan-2-amine derivatives, HPLC is used to assess reaction conversion. researchgate.net For analytical purposes, liquid chromatography with a UV detector is a common method for quantifying related compounds. osha.gov

Ion Chromatography (IC): As a subset of liquid chromatography, ion chromatography is particularly useful for analyzing ionic species. It is well-suited for studies involving amine compounds, where degradation products may be ionic in nature. researchgate.net

MethodApplicationStationary Phase ExampleMobile Phase ExampleReference
Column ChromatographyPreparative purification of crude productSilica (B1680970) GelDichloromethane/Methanol google.comnih.gov
HPLC/LCAnalytical assessment of reaction progress and purityC18Acetonitrile/Water with formic acid researchgate.netnih.gov
Ion ChromatographyAnalysis of ionic degradation productsIonPac AS15 (anion exchanger)Potassium Hydroxide researchgate.net

Crystallization and Recrystallization Techniques

Crystallization is a powerful method for purifying solid compounds. The process involves dissolving the crude product in a suitable solvent at an elevated temperature and allowing it to cool slowly, whereupon the desired compound forms crystals of high purity, leaving impurities behind in the solvent.

In the synthesis of a related acetamide derivative of a propanolamine, the crude product obtained after workup was purified by recrystallization from acetone (B3395972) to yield a white crystalline solid. nih.gov The choice of solvent is critical and is determined empirically to find a system where the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

Advanced Solvent-Based Extraction and Purification Methods

Liquid-liquid extraction is a fundamental technique used to separate compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.

The efficiency of extracting amine compounds like this compound is highly dependent on the pH of the aqueous phase. At a pH below its pKa, the amine is protonated and exists as a water-soluble cation. At a pH above its pKa, it is in its neutral, free base form, which is more soluble in organic solvents.

A study on the extraction of the structurally similar compound Atomoxetine provides a clear illustration of these principles. rjptonline.org

Effect of pH and Solvent: The extraction recovery was maximal (89%) using chloroform (B151607) at a pH of 11-12. Conversely, extraction with diethyl ether at a very low pH of 1-2 was minimal (0.2%), a condition that can be exploited to wash away acidic and neutral impurities from the organic phase. rjptonline.org

Salting-Out Agents: The addition of salts like sodium chloride or ammonium (B1175870) sulphate to the aqueous phase can increase the extraction recovery by reducing the solubility of the organic compound in the aqueous layer. rjptonline.org For Atomoxetine, saturating the aqueous phase with ammonium sulphate maximized its recovery into chloroform. rjptonline.org

Magnetic Solid-Phase Extraction (MSPE): A more advanced technique involves using magnetic adsorbents. This method allows for rapid extraction without extensive sample pre-treatment, followed by isolation of the adsorbent with an external magnet and subsequent elution of the target analytes for analysis by methods like LC-MS/MS. nih.gov

CompoundSolventAqueous Phase ConditionRecovery
AtomoxetineChloroformpH 11-12, Saturated with Ammonium Sulphate89%
AtomoxetineDiethyl EtherpH 1-20.2%

Reaction Mechanisms and Chemical Reactivity of 2 Methyl 1 Phenoxypropan 2 Amine

Mechanistic Studies of Amine Functional Group Transformations

The transformations involving the amine functional group are central to the reactivity profile of 2-Methyl-1-phenoxypropan-2-amine. These reactions are heavily influenced by the availability of the nitrogen's lone pair of electrons and the steric environment of the molecule.

The nitrogen atom in this compound possesses a lone pair of electrons, making it a potential nucleophile capable of donating this electron pair to an electrophilic center. libretexts.org Generally, primary amines are considered effective nucleophiles. fiveable.me However, the nucleophilic character of this specific compound is significantly tempered by two key structural features: steric hindrance and electronic effects.

Steric Hindrance: The presence of two methyl groups on the adjacent carbon atom (the C2 position) creates substantial steric bulk around the primary amino group. This arrangement is analogous to a neopentyl amine. Steric hindrance is a critical factor in evaluating nucleophilicity, as bulky groups can physically obstruct the nucleophile's path to an electrophilic center, thereby slowing down the reaction rate. fiveable.meresearchgate.net Studies on variously substituted amines have demonstrated a clear trend where increased branching near the nitrogen atom leads to decreased nucleophilicity. For instance, the nucleophilicity of primary amines is reduced as steric bulk increases from n-propylamine to isopropylamine (B41738) to the highly hindered tert-butylamine. masterorganicchemistry.com Consequently, the nucleophilicity of this compound is expected to be considerably lower than that of less hindered primary amines like propylamine. masterorganicchemistry.comresearchgate.net

Electronic Effects: The phenoxy group, connected via a methylene (B1212753) bridge, can exert a modest electron-withdrawing inductive effect, which can slightly decrease the electron density on the nitrogen atom. Electron-withdrawing groups generally decrease the nucleophilicity of an amine by making the lone pair less available for donation. fiveable.me

The interplay of these factors results in this compound being a moderately effective but sterically demanding nucleophile.

Table 1: Comparative Nucleophilicity of Selected Amines This table illustrates general trends in amine nucleophilicity. The values for this compound are predicted based on its structure.

Amine Type Steric Hindrance Relative Nucleophilicity Rationale
Ethylamine Primary Low High Unhindered primary amine. masterorganicchemistry.com
Diethylamine Secondary Moderate Very High Electron-donating ethyl groups increase electron density, outweighing moderate steric hindrance. masterorganicchemistry.com
tert-Butylamine Primary High Low Significant steric bulk from the tert-butyl group severely impedes nucleophilic attack. masterorganicchemistry.com

| This compound | Primary | High | Low to Moderate | High steric hindrance from gem-dimethyl groups at the β-position reduces reactivity. |

It is important to clarify that this compound is a primary (1°) amine, as the nitrogen atom is bonded to only one carbon group. wikipedia.org However, it can undergo reactions, such as alkylation with alkyl halides, to form a more substituted secondary (2°) amine. libretexts.org The reactivity of this resulting secondary amine would be even more influenced by steric factors.

Typical reactions for the primary amine include:

Acylation: Primary amines react with acyl chlorides or acid anhydrides to form amides. libretexts.org The reaction with this compound would proceed, though likely at a slower rate than with unhindered amines, to yield an N-substituted amide.

Alkylation: Reaction with an alkyl halide can produce a secondary amine. However, direct alkylation is often difficult to control and can lead to a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts due to the product amine also being nucleophilic. libretexts.org

Once converted to a secondary amine, for example, N-methyl-2-methyl-1-phenoxypropan-2-amine, its reactivity profile changes:

The secondary amine is still nucleophilic but is more sterically hindered than the parent primary amine.

It can still react with acyl chlorides to form a tertiary amide.

It can be further alkylated to form a tertiary amine and subsequently a quaternary ammonium salt.

Stereochemical Aspects of Reactions Involving this compound

The parent molecule, this compound, is achiral. The carbon atom bonded to the amino group (C2) is a quaternary carbon, as it is attached to four different groups (a -CH₂OPh group, a -NH₂ group, and two -CH₃ groups). Since two of the attached groups are identical methyl groups, C2 is not a stereocenter.

Therefore, reactions that solely transform the amine functional group without creating a new chiral center will result in achiral products. However, if the amine participates in a reaction with a prochiral substrate, the steric bulk of the this compound molecule could influence the stereochemical outcome.

For example, in an aza-Michael reaction where the amine adds to a prochiral α,β-unsaturated carbonyl compound, the bulky nature of the amine nucleophile could favor the formation of one diastereomer over another. rsc.org The facial selectivity of the attack on the planar double bond would be influenced by the sterically demanding environment around the nitrogen atom, potentially leading to a diastereoselective synthesis. The development of methods for the synthesis of sterically congested primary amines is an active area of research, as these compounds can serve as valuable intermediates and ligands. nih.govresearchgate.net

Degradation Pathways and Stability Under Controlled Conditions

The stability of this compound is determined by the resilience of its amine and ether functional groups to various degradation pathways, primarily oxidation and hydrolysis.

The oxidative degradation of amines is a complex process often initiated by a radical mechanism, particularly in the presence of oxygen, heat, and potentially metal ions. ntnu.noresearchgate.net The structure of this compound suggests several potential degradation pathways analogous to those studied for other sterically hindered amines like 2-amino-2-methyl-1-propanol (B13486) (AMP). acs.org

The initial step in the oxidation is typically the abstraction of a hydrogen atom to form a radical. ntnu.no For this molecule, hydrogen abstraction can occur at the amino group (-NH₂) or, more commonly, at a carbon atom alpha to the nitrogen. However, the carbon alpha to the nitrogen (C2) is a quaternary carbon with no hydrogen atoms. Therefore, abstraction is more likely to occur from the methylene group (-CH₂-) adjacent to the phenoxy group or from one of the methyl groups.

A plausible degradation pathway involves:

Initiation: Abstraction of a hydrogen atom from the methylene carbon (C1) by an initiating radical (R•), forming a carbon-centered radical.

Propagation: The carbon radical reacts with oxygen (O₂) to form a peroxyl radical (-OO•).

Decomposition: This peroxyl radical can undergo further reactions, potentially leading to fragmentation of the molecule. Cleavage of the C1-C2 bond could lead to the formation of phenol (B47542) and an acetone-related imine, which would subsequently hydrolyze to acetone (B3395972) and ammonia (B1221849).

Studies on other amines show that steric hindrance can influence stability. researchgate.net The tertiary nature of the carbon atom (C2) might stabilize the molecule against certain degradation pathways, but the presence of the ether linkage introduces another potential reaction site.

Table 2: Plausible Oxidative Degradation Products of this compound

Proposed Product Precursor Fragment/Mechanism
Phenol Cleavage of the ether C-O bond or fragmentation following radical attack on the C1-C2 bond.
Acetone Fragmentation following C1-C2 bond cleavage.
Ammonia Elimination from the original amine group.

The hydrolytic stability of this compound under controlled, neutral pH conditions is expected to be high.

Amine Group: The primary amine group is stable and does not undergo hydrolysis.

Ether Linkage: The phenoxy group consists of an aryl ether linkage (C-O-Ar). Aryl ethers are known to be significantly more resistant to hydrolysis than alkyl ethers. wikipedia.org The stability arises from the sp² hybridization of the aromatic carbon and the delocalization of the oxygen's lone pairs into the aromatic ring, which strengthens the C-O bond. Cleavage of this ether bond typically requires harsh conditions, such as refluxing with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). pearson.comacs.org Under concentrated aqueous acid conditions, the hydrolysis mechanism for simple alkyl phenyl ethers is often A-2 or A-1, but it is generally a slow process. researchgate.net

Therefore, under typical controlled conditions (neutral pH, moderate temperatures), this compound is not expected to undergo significant hydrolytic degradation.

Theoretical and Computational Studies on 2 Methyl 1 Phenoxypropan 2 Amine

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can provide insights into the three-dimensional arrangement of atoms and the distribution of electrons.

Ab Initio and Density Functional Theory (DFT) Approaches

Ab initio and Density Functional Theory (DFT) are two major classes of quantum chemical methods. Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. DFT, on the other hand, is based on the electron density of a system and is often more computationally efficient for larger molecules. For a molecule like 2-Methyl-1-phenoxypropan-2-amine, DFT methods such as B3LYP with a suitable basis set (e.g., 6-31G*) would typically be employed to optimize the molecular geometry and calculate electronic properties.

HOMO-LUMO Analysis and Frontier Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between the HOMO and LUMO, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. A small HOMO-LUMO gap generally implies higher chemical reactivity. While no specific HOMO-LUMO data exists for this compound, such an analysis would be a standard output of a DFT calculation.

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, with several rotatable bonds, there exist numerous possible conformations, each with a different energy. A conformational analysis would involve systematically exploring the potential energy surface to identify low-energy, stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule might interact with biological targets.

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. An MD simulation of this compound, typically in a solvent like water, would allow for the observation of its dynamic movements, conformational changes, and interactions with surrounding molecules. This can reveal important information about its solvation properties and how it might behave in a biological environment.

Prediction of Reactivity and Mechanistic Pathways using Computational Models

Computational models can be used to predict the reactivity of a molecule and to elucidate potential reaction mechanisms. By analyzing the electronic structure and properties such as electrostatic potential maps, one could predict which parts of the this compound molecule are more likely to be involved in chemical reactions. For example, the nitrogen atom of the amine group would be expected to be a primary site for protonation or nucleophilic attack.

Structure-Based Computational Design and Virtual Screening

In the context of drug discovery, computational methods can be used to design new molecules with desired properties or to screen large libraries of existing compounds for potential biological activity. If a biological target for this compound were known, structure-based virtual screening could be employed to dock the molecule into the active site of the target and predict its binding affinity. This would be a crucial step in evaluating its potential as a therapeutic agent.

Analytical Methodologies for Research Characterization of 2 Methyl 1 Phenoxypropan 2 Amine

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to the structural identification of 2-Methyl-1-phenoxypropan-2-amine, providing detailed information about its atomic connectivity, functional groups, and electronic properties.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum allows for the identification and verification of all hydrogen atoms in the molecule. Based on the structure, distinct signals are predicted. The aromatic protons of the phenoxy group are expected to appear in the downfield region (δ 6.8-7.4 ppm). The methylene (B1212753) protons (-O-CH₂-) adjacent to the oxygen atom would likely resonate as a singlet around δ 3.8-4.2 ppm. The two methyl groups attached to the quaternary carbon are chemically equivalent and would produce a singlet further upfield, typically around δ 1.2-1.5 ppm. The primary amine protons (-NH₂) are expected to show a broad singlet, whose chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments. For this compound, ten distinct signals are anticipated. The carbons of the phenyl ring would generate several signals between δ 114-160 ppm. The carbon atom of the ether linkage (-O-CH₂-) is predicted to be in the δ 70-80 ppm range. The quaternary carbon bonded to the amine group (-C-NH₂) would appear around δ 50-60 ppm, and the equivalent methyl carbons would produce a single signal in the aliphatic region, typically at δ 25-30 ppm. docbrown.infodocbrown.info

Predicted ¹H NMR Data for this compound

Functional Group Predicted Chemical Shift (δ ppm) Predicted Multiplicity Integration
Aromatic-H 6.8 - 7.4 Multiplet 5H
Methylene (-O-CH₂-) 3.8 - 4.2 Singlet 2H
Amine (-NH₂) 1.5 - 3.0 (variable) Broad Singlet 2H
Methyl (-C(CH₃)₂) 1.2 - 1.5 Singlet 6H

Predicted ¹³C NMR Data for this compound

Carbon Type Predicted Chemical Shift (δ ppm)
Aromatic C-O 158 - 160
Aromatic C-H 114 - 130
Methylene (-O-CH₂-) 70 - 80
Quaternary (-C-NH₂) 50 - 60
Methyl (-CH₃) 25 - 30

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. msu.edu For this compound, key absorptions are expected. The primary amine group gives rise to two characteristic N-H stretching bands in the 3300-3500 cm⁻¹ region, and an N-H scissoring (bending) vibration around 1580-1650 cm⁻¹. nist.gov The ether linkage is identified by a strong C-O-C asymmetric stretching band, typically found between 1200-1260 cm⁻¹ for aryl-alkyl ethers. nist.gov Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching occurs just below 3000 cm⁻¹. The presence of the benzene (B151609) ring is further confirmed by C=C stretching vibrations within the 1450-1600 cm⁻¹ range. researchgate.net

Predicted IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Predicted Frequency (cm⁻¹) Intensity
Primary Amine N-H Stretch 3300 - 3500 Medium (two bands)
Primary Amine N-H Bend (Scissor) 1580 - 1650 Medium to Strong
Aryl-Alkyl Ether C-O-C Asymmetric Stretch 1200 - 1260 Strong
Aromatic Ring C-H Stretch 3010 - 3100 Medium to Weak
Aromatic Ring C=C Stretch 1450 - 1600 Medium (multiple bands)
Alkyl Groups C-H Stretch 2850 - 2970 Medium to Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule through its fragmentation pattern. For this compound (C₁₀H₁₅NO), the nominal molecular weight is 165. As it contains a single nitrogen atom, it follows the nitrogen rule, and its molecular ion peak [M]⁺ is expected at an odd m/z value of 165.

The fragmentation is dominated by cleavage at the bonds adjacent to the amine nitrogen (α-cleavage). libretexts.orgmiamioh.edulibretexts.org The most prominent fragmentation pathway would be the loss of the largest group attached to the α-carbon, in this case, the phenoxymethyl (B101242) radical (•CH₂OC₆H₅), to form a stable iminium ion. However, the most characteristic fragmentation for tertiary amines is the loss of an alkyl radical. Alpha-cleavage resulting in the loss of a methyl radical (•CH₃) would yield a fragment ion at m/z 150. A major fragment is also expected from the cleavage of the C-C bond, leading to the formation of a stable iminium ion at m/z 58 ([C(CH₃)₂NH₂]⁺). Cleavage of the ether bond could produce a phenoxy radical or cation, resulting in a peak at m/z 93 or 94. docbrown.infonist.gov

Predicted Key Fragments in the Mass Spectrum of this compound

m/z Value Proposed Fragment Identity Fragmentation Pathway
165 [C₁₀H₁₅NO]⁺ Molecular Ion [M]⁺
150 [C₉H₁₂NO]⁺ [M - CH₃]⁺ (α-cleavage)
94 [C₆H₅OH]⁺ Phenol (B47542) ion radical (rearrangement)
93 [C₆H₅O]⁺ Phenoxy cation
77 [C₆H₅]⁺ Phenyl cation
58 [C₃H₈N]⁺ [C(CH₃)₂NH₂]⁺ (α-cleavage)

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. The primary chromophore in this compound is the phenoxy group. The benzene ring is expected to exhibit two main absorption bands corresponding to π → π* transitions. science-softcon.de A strong absorption band (the E2 band) is predicted around 210-220 nm, and a weaker band with vibrational fine structure (the B band) is expected around 260-270 nm. researchgate.net Additionally, n → σ* transitions associated with the non-bonding electrons on the nitrogen of the amine and the oxygen of the ether are expected at shorter wavelengths, typically below 200 nm. science-softcon.de

Predicted UV-Vis Absorption Maxima (λₘₐₓ) for this compound

Electronic Transition Chromophore Predicted λₘₐₓ (nm)
π → π* (E2 band) Phenyl Ring ~215
π → π* (B band) Phenyl Ring ~270
n → σ* Amine (N), Ether (O) < 200

Chromatographic Purity and Enantiomeric Excess Determination

Chromatographic methods are essential for assessing the chemical purity of this compound and, crucially, for separating its enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC)

The presence of a stereocenter at the second carbon atom means that this compound exists as a pair of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the most effective technique for separating these enantiomers and determining the enantiomeric excess (ee) of a sample. phenomenex.com

The separation relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. chromatographyonline.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely used and highly effective for resolving a broad range of chiral compounds, including primary amines. shimadzu.comnih.gov

Method development for chiral separation is an empirical process that involves screening various CSPs and mobile phase systems (normal-phase, reversed-phase, and polar organic modes). chromatographyonline.comshimadzu.com For basic compounds like amines, the addition of acidic or basic additives to the mobile phase is often necessary to improve peak shape and achieve baseline resolution. researchgate.net

General Strategy for Chiral HPLC Method Development

Step Action Parameters to Test
1. Column Screening Test a variety of CSPs. Polysaccharide-based (e.g., cellulose, amylose derivatives), Pirkle-type, Crown ether.
2. Mobile Phase Screening Evaluate different elution modes. Normal-Phase (e.g., Hexane/Ethanol), Reversed-Phase (e.g., Acetonitrile/Water), Polar Organic (e.g., Acetonitrile/Methanol).
3. Additive Optimization Add modifiers to improve peak shape. Basic additives (e.g., diethylamine) for normal phase; Acidic additives (e.g., trifluoroacetic acid) for reversed-phase.
4. Method Optimization Fine-tune separation conditions. Flow rate, column temperature, mobile phase composition gradient.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)

Gas chromatography (GC) is a fundamental technique for separating and analyzing volatile and semi-volatile compounds. However, the analysis of primary amines by GC can be challenging. Due to their basic nature, amines often interact with the surfaces of standard GC columns, leading to poor peak shape (tailing) and reduced reproducibility. vt.edulabrulez.com To overcome these issues, specialized approaches are employed in a research setting.

One common strategy is the use of columns specifically designed or treated to be more basic, for instance, by incorporating potassium hydroxide (B78521) (KOH) into the stationary phase, which minimizes adsorptive interactions. labrulez.com Another, more robust method, involves chemical derivatization of the amine group prior to analysis. Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) react with the primary amine to form a less polar and more volatile trifluoroacetylated derivative, which exhibits superior chromatographic behavior. h-brs.de

GC coupled with Mass Spectrometry (GC-MS) provides definitive identification of the separated components. As the derivatized analyte elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a molecular fingerprint, allowing for unambiguous structure confirmation. h-brs.de Researchers may use various ionization techniques, such as Electron Ionization (EI) for creating a standard, reproducible fragmentation pattern, and Chemical Ionization (CI) for obtaining a stronger signal for the molecular ion, which helps confirm the compound's molecular weight. h-brs.deunl.edu

Care must be taken in the choice of solvent for sample preparation. The use of reactive solvents like methanol (B129727) or ethanol (B145695) can lead to the formation of on-column artifacts, such as imines, which can complicate the analysis. nih.gov Therefore, inert solvents like chloroform (B151607) are often preferred for dissolving amine samples for GC-MS analysis. nih.gov

Table 1: Typical Research Parameters for GC-MS Analysis
ParameterDescriptionResearch Context/Rationale
Derivatization AgentTrifluoroacetic anhydride (TFAA)Improves volatility and peak shape, reducing column interaction. h-brs.de
GC ColumnMid-polarity fused silica (B1680970) capillary column (e.g., DB-17ms)Provides good separation for a wide range of derivatized compounds. h-brs.de
Temperature ProgramInitial oven temperature of 150°C, ramped to 280°CAllows for the separation of analytes with different boiling points. h-brs.de
Injection SolventChloroformInert solvent that prevents the formation of artifacts with primary amines. nih.gov
Ionization ModeElectron Ionization (EI) and Chemical Ionization (CI)EI provides a standard fragmentation library for identification, while CI confirms molecular weight. h-brs.deunl.edu

Advanced X-ray Crystallography for Solid-State Structure Elucidation

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a crystalline solid. This technique provides unequivocal data on atomic positions, bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, within the crystal lattice.

For a compound like this compound, obtaining a single crystal suitable for analysis would allow for the complete elucidation of its solid-state conformation. The process involves irradiating a high-quality crystal with a focused X-ray beam and measuring the diffraction pattern produced by the electrons of the atoms. This pattern is then mathematically decoded to generate a three-dimensional model of the molecule.

While specific crystal structure data for this compound is not publicly documented in the search results, this technique is widely applied to structurally analogous molecules. For example, the crystal structures of various amine derivatives and their complexes with metals have been solved, revealing detailed information about their coordination geometries and molecular configurations. pdbj.orgresearchgate.net The application of this technique to this compound would yield fundamental structural parameters, providing an unambiguous confirmation of its chemical structure and stereochemistry if applicable.

Table 2: Key Parameters Determined by X-ray Crystallography
ParameterDescriptionSignificance in Research
Crystal SystemThe symmetry class of the crystal (e.g., monoclinic, orthorhombic).Defines the basic repeating shape of the unit cell.
Space GroupDescribes the symmetry elements within the unit cell.Provides a complete description of the crystal's symmetry.
Unit Cell DimensionsThe lengths of the cell edges (a, b, c) and the angles between them (α, β, γ).Defines the size and shape of the repeating lattice unit.
Atomic CoordinatesThe (x, y, z) position of each atom within the unit cell.Allows for the calculation of all bond lengths and angles.
Intermolecular InteractionsIdentifies non-covalent forces like hydrogen bonds and van der Waals contacts.Crucial for understanding crystal packing and physical properties.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) in Research Contexts

Thermal analysis techniques are essential for characterizing the physical properties and thermal stability of a compound. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are two complementary methods used extensively in research.

Thermogravimetric Analysis (TGA) measures the change in a sample's mass as a function of temperature in a controlled atmosphere. For this compound, a TGA scan would reveal its thermal stability and decomposition profile. By heating the sample at a constant rate, researchers can identify the onset temperature of decomposition, the temperature of maximum decomposition rate, and the mass of any residual material. Such studies are critical for establishing the compound's upper-temperature limits for storage and handling. In research involving related amines like 2-amino-2-methyl-1-propanol (B13486) (AMP), TGA has been used to investigate thermal degradation pathways and kinetics. researchgate.netresearchgate.net

Differential Scanning Calorimetry (DSC) is a technique that measures the difference in heat flow between a sample and a reference as a function of temperature. nih.gov It is highly sensitive to thermal events and is used to determine characteristic temperatures and enthalpies of transitions. nih.gov For this compound, DSC analysis can identify its melting point, heat of fusion, and any solid-solid phase transitions. Furthermore, DSC is a valuable tool for assessing sample purity and studying thermal stability over time, as degradation can often be observed as a change in the melting endotherm. nih.gov In a research context, kinetic studies can be performed by conducting experiments at various heating rates to model the thermal degradation process and predict long-term stability. researchgate.net

Table 3: Information Obtained from TGA and DSC
TechniquePrimary MeasurementInformation Derived for Research
TGAMass vs. TemperatureDecomposition temperature, thermal stability, degradation kinetics. researchgate.net
DSCHeat Flow vs. TemperatureMelting point, glass transition, phase transitions, purity, heat of fusion. nih.gov

Structure Activity Relationship Sar Studies and Biological Target Research of Phenoxypropanamines

Design Principles for SAR Investigations

The primary goal of Structure-Activity Relationship (SAR) studies is to identify the key structural components of a molecule, known as the pharmacophore, that are responsible for its biological activity and to understand how modifications to this structure affect its interactions with biological targets. nih.gov The process typically begins with a "lead compound," a molecule known to have a certain biological effect. nih.gov Researchers then design and synthesize a series of analogs, where specific parts of the lead compound are systematically modified. semanticscholar.org

Key design principles in the investigation of phenoxypropanamine analogs include:

Analog Synthesis: Creating a library of related compounds by altering substituents on the aromatic ring, modifying the alkyl chain, and changing the amine group.

Scaffold Hopping: Replacing the core phenoxypropanamine structure with other chemical scaffolds to see if similar biological activity can be achieved with a different molecular backbone.

Pharmacophore Modeling: Using computational methods to build a three-dimensional model of the essential features required for activity. This model helps guide the design of new, potentially more potent, analogs.

Quantitative Structure-Activity Relationships (QSAR): Developing mathematical models that correlate changes in the physicochemical properties of the analogs (like hydrophobicity, electronic properties, and size) with their biological activity. researchgate.net

These investigations aim to build a comprehensive picture of how chemical structure translates to biological function, guiding the development of compounds with desired properties. semanticscholar.org

Exploration of Substituent Effects on Biological Activity

Substituents, the various chemical groups attached to the core structure, play a critical role in determining the biological activity of phenoxypropanamine compounds. researchgate.netmdpi.com Their effects are generally categorized as stereochemical, electronic, and steric.

Chirality, or the "handedness" of a molecule, is a crucial factor in its biological activity because biological targets like enzymes and receptors are themselves chiral. nih.govresearchgate.net A molecule and its non-superimposable mirror image (enantiomer) can have vastly different effects. mdpi.com

In many cases, only one stereoisomer will fit correctly into the binding site of a biological target, leading to a significant difference in potency between isomers. For example, studies on 2-acylindole alkaloids showed that methuenine (B1234388) was a potent antagonist against acetylcholine (B1216132) and histamine, while its epimer, 16-epimethuenine, was only a weak antihistamine. nih.gov Research on other compounds has demonstrated that while one isomer is active, its enantiomer or diastereoisomers may be completely inactive. nih.gov This highlights that the specific three-dimensional arrangement of atoms is fundamental for effective molecule-target interaction. In some instances, differences in activity between stereoisomers are not just due to binding affinity but also to stereoselective uptake into cells. nih.gov

IsomerRelative PotencyRationale
Isomer A (e.g., S-enantiomer) HighThe specific 3D arrangement allows for a precise fit into the chiral binding site of a biological target (e.g., enzyme or receptor).
Isomer B (e.g., R-enantiomer) Low or InactiveThe mirror-image 3D arrangement does not fit the target's binding site correctly, preventing or weakening the interaction.

This table presents a generalized concept of stereochemical influence on biological activity.

The electronic properties and physical size of substituents on the phenoxy ring and amine group significantly modulate biological activity.

Electronic Effects: The addition of electron-donating groups (like methoxy, -OCH₃) or electron-withdrawing groups (like nitro, -NO₂) to the aromatic ring alters the molecule's electron distribution. researchgate.net This can influence how the molecule binds to its target, for instance, by affecting the strength of hydrogen bonds or other non-covalent interactions. Studies on various aromatic compounds confirm that the number and position of substituents strongly impact biological outcomes. mdpi.com

Steric Effects: The size and shape of a substituent can physically block or enhance the molecule's ability to bind to its target. A bulky substituent in the wrong position might prevent the molecule from fitting into the binding pocket (steric hindrance). Conversely, a correctly positioned group might form favorable interactions that increase binding affinity. The length of an alkyl chain, for example, can influence properties like hydrophobicity, which affects how the molecule permeates membranes and interacts with hydrophobic pockets in a protein target. nih.gov

Substituent Type (on Phenyl Ring)ExamplePotential Effect on Activity
Electron-Donating Hydroxy (-OH), Methoxy (-OCH₃)Can increase electron density in the ring, potentially enhancing interactions with electron-deficient areas of a receptor.
Electron-Withdrawing Halogen (e.g., -Cl, -F), Nitro (-NO₂)Can decrease electron density, potentially favoring interactions with electron-rich pockets in a target.
Small/Non-bulky Hydrogen (-H), Methyl (-CH₃)May allow the molecule to fit easily into a constrained binding site.
Large/Bulky tert-Butyl (-C(CH₃)₃)May prevent the molecule from binding due to steric clash, or it could enhance binding through favorable van der Waals interactions if the binding pocket is large enough.

This table illustrates general principles of how different substituents might influence the biological activity of a compound.

In Vitro Biological Activity Profiling and Mechanism Elucidation

To understand the biological effects of 2-Methyl-1-phenoxypropan-2-amine and related compounds, researchers use a variety of in vitro assays to profile their activity against specific biological targets and elucidate their mechanism of action.

Phenoxypropanamine structures are present in many compounds that interact with adrenergic receptors. Receptor binding assays are used to measure the affinity of a compound for a specific receptor subtype. In these studies, a radiolabeled ligand with known affinity for the receptor is used. The test compound is then added in increasing concentrations to see how effectively it displaces the radiolabeled ligand.

For example, studies on 4-acylaminophenoxypropanolamine derivatives, which share the core phenoxypropanamine structure, have evaluated their binding affinity for β₁- and β₂-adrenergic receptors. nih.gov The binding affinities of these novel compounds were compared to that of Propranolol, a well-known beta-blocker. nih.gov One derivative, N-[5-(3-tert-butylamino-2-hydroxy-propoxy)-naphthalen-1-yl]-acetamide, was found to have a binding affinity comparable to Propranolol with some selectivity for the β₁-adrenergic receptor. nih.gov

Further research into how related molecules like Phenoxybenzamine bind to adrenergic receptors has revealed that specific amino acid residues within the receptor's transmembrane domains are crucial for ligand binding. nih.govresearchgate.net Such studies confirm that the interaction is highly specific and that minor changes to either the ligand or the receptor can dramatically alter binding. nih.gov

CompoundTarget ReceptorRelative Binding AffinitySelectivity
Propranololβ₁/β₂-AdrenergicReferenceNon-selective
N-[5-(3-tert-butylamino-2-hydroxy-propoxy)-naphthalen-1-yl]-acetamideβ₁/β₂-AdrenergicComparable to Propranololβ₁-selective

Data derived from a study on phenoxypropanolamine derivatives. nih.gov

Enzyme inhibition assays are conducted to determine if a compound can block the activity of a specific enzyme. These assays measure the rate of an enzymatic reaction in the presence and absence of the test compound. The concentration of the compound required to reduce enzyme activity by 50% is known as the IC₅₀ value.

Research has indicated that compounds related to the phenoxypropanamine class, including this compound, have been investigated as potential enzyme inhibitors. google.com Specifically, they have been identified as inhibitors of ERK1/2 kinases. google.com These kinases are part of the ERK/MAPK signaling pathway, which is involved in cellular processes like proliferation. google.com The inhibition of such enzymes is a mechanism explored in various fields of therapeutic research. The development of label-free assay methods, such as those using Liquid Chromatography-Mass Spectrometry (LC/MS), has provided efficient ways to screen for and identify new enzyme inhibitors. nih.gov

Cellular Pathway Modulation Studies (e.g., signaling pathways)

The biological effects of phenoxypropanamine derivatives are often traced to their ability to modulate key cellular signaling pathways that regulate cell fate, including proliferation, survival, and apoptosis (programmed cell death).

One of the most critical pathways implicated in the action of phenoxy-containing compounds is the c-Met signaling cascade . The c-Met receptor, a receptor tyrosine kinase (RTK), plays a crucial role in cell growth and development. nih.gov Its aberrant activation is linked to the progression of various cancers. nih.govwikipedia.org The binding of its ligand, hepatocyte growth factor (HGF), triggers a phosphorylation cascade that activates several downstream pathways. nih.govbiochempeg.com Phenoxy-containing c-Met inhibitors have been developed to block these signals. For instance, Capmatinib, a selective c-Met inhibitor, prevents the phosphorylation of c-Met and its downstream effectors like GAB1, STAT3/5, AKT, and ERK1/2, which effectively induces apoptosis and inhibits tumor cell proliferation and migration. medchemexpress.com This inhibition disrupts major signaling networks essential for cancer cell survival and growth, including:

Ras/Raf/MEK/MAPK Pathway: Central to regulating cell proliferation and differentiation. nih.govnih.gov

PI3K/Akt/mTOR Pathway: A critical pathway for cell survival, growth, and proliferation. nih.gov

JAK/STAT Pathway: Involved in immunity, cell division, and cell death. nih.gov

Another significant pathway modulated by compounds with structural similarities to phenoxypropanamines is the Nuclear Factor-kappa B (NF-κB) pathway . NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival, playing a key role in inflammatory responses. nih.govnih.gov The inhibition of the NF-κB pathway is a major target for anti-inflammatory therapies. nih.govresearchgate.net Studies on 2-phenylnaphthalene (B165426) derivatives, for example, have shown that they can exert anti-inflammatory effects by downregulating NF-κB activation. plos.orgresearchgate.netnih.gov This is achieved by preventing the degradation of its inhibitor, IκB, and thereby blocking the translocation of NF-κB to the nucleus. plos.orgnih.gov This action subsequently reduces the expression of pro-inflammatory genes like iNOS and COX-2, as well as inflammatory cytokines. plos.org

Furthermore, research into phenoxazone derivatives, which share a core structural element, has demonstrated a direct link between their chemical structure, DNA binding affinity, and their ability to induce apoptosis. nih.gov Modifications to the side chains of these molecules significantly alter their anti-tumor activity, highlighting a clear structure-activity relationship in their modulation of cell death pathways. nih.gov

Table 1: Cellular Signaling Pathways Modulated by Phenoxy-Containing and Related Compounds

Compound Class/Derivative Primary Pathway(s) Modulated Downstream Effects Reference(s)
Phenoxy-containing c-Met Inhibitors (e.g., Capmatinib) PI3K/Akt/mTOR, Ras/Raf/MAPK, JAK/STAT Inhibition of cell proliferation, migration; Induction of apoptosis nih.govbiochempeg.commedchemexpress.com
2-Phenylnaphthalene Derivatives NF-κB, MAPK (ERK, p38, JNK) Decreased production of pro-inflammatory mediators (NO, IL-6, TNF-α) plos.orgnih.gov
Phenoxazone Derivatives Intrinsic Apoptosis Pathways Induction of apoptosis, cell cycle arrest nih.govnih.gov

Exploration of Novel Biological Targets for Phenoxypropanamine Derivatives

Research into phenoxypropanamine derivatives has led to the identification and exploration of several novel biological targets, primarily in the field of oncology.

The most prominent target for this class of compounds is the c-Met hepatocyte growth factor receptor (HGFR) . Dysregulation of the HGF/c-Met signaling axis is a known driver of tumor development, metastasis, and treatment resistance in many cancers, including non-small cell lung cancer (NSCLC) and thyroid cancer. nih.govwikipedia.orgbiochempeg.com This has made c-Met a highly attractive target for therapeutic intervention. nih.gov Small molecule inhibitors featuring a phenoxy moiety have been successfully developed to target the ATP-binding site of the c-Met kinase domain, preventing its activation and subsequent signaling. wikipedia.org The development of these inhibitors, such as Crizotinib and Capmatinib, represents a significant advancement in targeted cancer therapy. wikipedia.orgbiochempeg.commedchemexpress.com

Beyond c-Met, the broader class of phenoxyalkanolamines has historically been studied for its effects on adrenergic receptors . Early research identified a structure-activity relationship for these derivatives as selective beta-1 receptor antagonists, indicating their potential as cardiovascular agents. nih.gov

The search for novel targets is an ongoing effort in drug discovery. Modern approaches combine computational methods, such as machine learning and molecular docking, with experimental high-throughput screening to identify new interactions between chemical compounds and gene targets. medchemexpress.com This strategy allows for the repurposing of existing chemical scaffolds, like the phenoxypropanamine core, for new therapeutic applications by uncovering previously unknown biological targets. medchemexpress.com

Table 2: Investigated Biological Targets for Phenoxypropanamine Derivatives and Related Structures

Target Target Class Therapeutic Area Key Findings Reference(s)
c-Met (HGFR) Receptor Tyrosine Kinase Oncology Inhibition of kinase activity blocks tumor growth and metastasis. nih.govwikipedia.orgbiochempeg.com
Beta-1 Adrenergic Receptor G-protein Coupled Receptor Cardiology Selective antagonism observed in early studies. nih.gov
ALK, ROS1 Receptor Tyrosine Kinase Oncology Multi-kinase inhibitors like Crizotinib also target these kinases. biochempeg.commedchemexpress.com

Development of Research Probes and Tool Compounds

A chemical probe is a small-molecule tool used to study and manipulate the function of a specific protein or pathway in a cellular or organismal context. nih.govresearchgate.net The development of a potent and selective phenoxypropanamine derivative into a research probe is a critical step for validating its biological target and exploring its mechanism of action. icr.ac.ukscispace.com

The process involves creating analogues of a lead compound that can be used for specific experimental applications. These "labeled probes" often incorporate reporter elements such as:

Fluorophores: A fluorescent tag can be added to the molecule, allowing researchers to visualize its localization within a cell using microscopy. This helps to study the expression and trafficking of the target protein. nih.gov

Radioisotopes: Radiolabeling a compound (e.g., with tritium, ³H) allows for sensitive quantification in binding assays to determine the affinity of other, unlabeled compounds for the same target. nih.gov

Biotin or Photo-affinity Tags: These tags are used in chemoproteomics experiments to identify the specific protein targets of a compound. The probe is allowed to bind to its target in a cell lysate, and the tag is then used to pull down the probe-protein complex for identification via mass spectrometry. scispace.comnih.gov

For a phenoxypropanamine derivative to be considered a high-quality chemical probe, it must possess a well-defined mechanism of action and high selectivity for its intended target over other related proteins. nih.govresearchgate.net The availability of such tool compounds is essential for robust target validation and for building a deeper understanding of the biological processes regulated by targets like c-Met, which in turn accelerates the discovery of new therapeutics. icr.ac.uk While specific examples of this compound being developed as a research probe are not documented, the principles for its development would follow these established methodologies.

Table of Mentioned Compounds

Compound Name Class/Type
This compound Phenoxypropanamine
Capmatinib c-Met Inhibitor
Crizotinib Multi-kinase Inhibitor (ALK, ROS1, c-Met)
2-phenylnaphthalene derivatives Naphthalene derivatives
Phenoxazone derivatives Heterocyclic compounds
Phenoxyalkanolamines Alkanolamines

Research Applications and Future Directions

Utilization of 2-Methyl-1-phenoxypropan-2-amine in Materials Science Research (e.g., as a monomer or cross-linker precursor)

While specific research on this compound in materials science is not extensively documented, the functional groups within its structure suggest potential applications. The primary amine and the aromatic phenoxy group are reactive sites that could be exploited in polymer chemistry.

Theoretically, the amine group allows the molecule to act as a monomer in polymerization reactions, such as in the formation of polyamides or polyimides. These polymers are known for their thermal stability and mechanical strength. Furthermore, the bifunctional nature of the compound could enable it to serve as a cross-linker precursor . In this role, it would create bridges between polymer chains, enhancing the rigidity and durability of the resulting material. The specific steric hindrance provided by the methyl groups on the propane (B168953) backbone could influence the spacing and flexibility of these cross-links, offering a way to fine-tune material properties.

Role as a Precursor in Synthesis of Complex Organic Molecules

The structure of this compound makes it a valuable precursor for creating more complex organic molecules, particularly in the pharmaceutical field. The phenoxypropanamine scaffold is a core component in many biologically active compounds.

The phenylpropanoid class of compounds, to which this compound belongs, is known for a wide range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory effects. nih.govresearchgate.netresearchgate.net This broad activity profile makes its derivatives attractive targets for drug discovery and development. nih.govresearchgate.net

Green Chemistry Principles in Phenoxypropanamine Synthesis Research

The application of green chemistry principles aims to make chemical manufacturing more environmentally friendly and sustainable. ijbpas.com This involves using less hazardous materials, reducing waste, and improving energy efficiency. ijbpas.comejcmpr.com

In the synthesis of related amine compounds, advancements have been made to avoid highly toxic reagents like sodium cyanide. google.com Newer methods focus on improving the total yield while using more readily available and less hazardous starting materials. google.com For instance, replacing traditional solvents with greener alternatives like water or bio-based solvents is a key area of research. mdpi.com The use of aqueous surfactant solutions can also create "nano-reactors" that improve reaction efficiency and reduce the need for organic solvents. youtube.com

Furthermore, employing biocatalysts or photocatalysis represents a move toward milder and more sustainable reaction conditions, aligning with the core tenets of green chemistry. mdpi.commdpi.com One innovative approach uses ozone as a clean trigger for polymerization processes, as it decomposes into harmless oxygen and avoids metal ion contamination. nih.gov

Table 1: Green Chemistry Approaches in Chemical Synthesis

PrincipleApplication in Amine Synthesis & Related ProcessesSource
Waste Prevention Developing synthetic routes with higher atom economy and overall yield, such as a four-step process with a nearly 50% total yield for related propanamines. google.com
Safer Solvents & Auxiliaries Replacing hazardous organic solvents with water, propylene (B89431) carbonate, or 2-MeTHF. mdpi.com
Use of Renewable Feedstocks Utilizing plant extracts and other biomaterials for the green synthesis of nanoparticles and other chemical products. ijbpas.comejcmpr.com
Catalysis Employing biocatalysts and photocatalysts to run reactions under milder, more efficient, and selective conditions. mdpi.commdpi.com

Future Research Directions in Phenoxypropanamine Chemistry

The field of phenoxypropanamine chemistry is ripe for further exploration, with several key areas poised for significant advancement.

Development of Novel Synthetic Methodologies

Future research will likely focus on creating more efficient, cost-effective, and environmentally benign methods for synthesizing this compound and its derivatives. This includes the development of novel catalytic systems that can operate under mild conditions with high selectivity. mdpi.com Continuous flow chemistry is another promising area, offering better control over reaction parameters and potentially higher yields compared to traditional batch processing. mdpi.com One patented method for a related compound already demonstrates a significant increase in total yield over previous literature methods. google.com

Advanced Computational Modeling for Predictivity

Computational chemistry offers powerful tools for predicting the properties and activities of molecules like this compound before they are synthesized. chapman.edunih.gov Molecular modeling can be used to:

Predict Reactivity: Understand how the molecule will behave in different chemical reactions.

Simulate Interactions: Model how derivatives might bind to biological targets, such as proteins or enzymes. chapman.eduresearchgate.net

Determine Physicochemical Properties: Calculate properties like pKa, which can influence a molecule's behavior in biological systems. chapman.edunih.gov

For example, computational studies on morphine derivatives have used density functional theory (DFT) methods, such as M06-2X/aug-cc-pVDZ, to calculate pKa values and predict how modifications will affect binding affinity in different pH environments. chapman.edunih.gov Similar approaches could be applied to the phenoxypropanamine class to guide the design of new compounds with desired characteristics.

Table 2: Computational Tools in Drug Design

Computational MethodApplicationPurposeSource
Electronic Structure Calculations (e.g., Gaussian16) Determine pKa and ΔG°aq values for deprotonation reactions.Predict how a molecule's charge state changes with pH, affecting its biological activity. chapman.edunih.gov
Molecular Docking (e.g., Maestro: Schrödinger) Model the binding of a ligand to a receptor (e.g., MOR).Visualize and analyze ligand-protein interactions to enhance binding affinity and selectivity. chapman.eduresearchgate.net
Density Functional Theory (DFT) Calculate theoretical pKa values and reaction energies.Guide the design of derivatives with specific electronic properties for targeted effects. nih.gov

Discovery of Undiscovered Biological Activities and Targets

The broad biological activities of the phenylpropanoid and phenazine (B1670421) families suggest that many potential applications of this compound derivatives remain undiscovered. nih.govmdpi.com High-throughput screening of a library of these compounds against various biological targets could uncover new therapeutic uses.

Research into related structures has identified activities including:

Anti-inflammatory effects nih.govresearchgate.netmdpi.com

Antimicrobial and antifungal properties nih.govresearchgate.net

Anticancer and antitumor potential nih.govmdpi.com

Neuroprotective, cardioprotective, and hepatoprotective effects nih.govresearchgate.net

Future studies could explore these and other activities, potentially leading to the development of new drugs for a wide range of diseases.

Exploration of Sustainable Production Routes

The pursuit of sustainable production methods for this compound and related β-amino alcohols has led researchers to investigate several promising avenues, moving away from classical syntheses that often require harsh conditions and an excess of reagents.

Biocatalysis has emerged as a powerful tool for the synthesis of chiral amines and amino alcohols, offering high selectivity and mild reaction conditions. chemicalbook.comnih.gov Enzymes such as transaminases (TAs) and amine dehydrogenases (AmDHs) are being explored for the asymmetric synthesis of these compounds. chemicalbook.comorganic-chemistry.org For instance, ω-transaminases can catalyze the transfer of an amino group to a ketone precursor, producing a chiral amine with high enantiomeric excess. organic-chemistry.orgrsc.org The application of these biocatalysts in continuous flow systems is also being investigated to overcome limitations of batch processing and improve scalability.

Chemoenzymatic strategies , which combine chemical and enzymatic steps, offer a versatile approach to complex molecules. pharmaffiliates.com For example, a chemoenzymatic cascade could involve a chemical step to create a prochiral ketone, followed by an enzymatic amination to produce the desired chiral β-amino alcohol. rsc.org This integration allows for the synthesis of highly valuable chiral amines from biomass-derived starting materials. rsc.org

The use of heterogeneous catalysts and greener reaction media represents another key area of sustainable synthesis. Zeolites, for example, have been utilized as reusable catalysts for the ring-opening of epoxides with amines, a common method for preparing β-amino alcohols. scirp.org Performing these reactions in environmentally benign solvents like water or even under solvent-free conditions further enhances their green credentials. google.comchemicalbook.com

The table below summarizes some sustainable approaches applicable to the synthesis of β-amino alcohols like this compound.

Synthetic ApproachCatalyst/EnzymeKey AdvantagesRelevant Compound Class
Multi-step chemical synthesis-Avoids highly toxic reagents, higher overall yield.2-methyl-1-substituted phenyl-2-propanamine
Biocatalytic aminationω-Transaminase (ω-TA)High enantioselectivity, mild reaction conditions.Chiral piperidines, 1-phenylethylamine
Chemoenzymatic cascadeImmobilized ω-TransaminaseSynthesis from biomass-derived ketones, high yield and enantiomeric excess.Chiral 4-phenyl-2-butanamide derivatives
Heterogeneous catalysisZeolitesReusable catalyst, solvent-free conditions possible.β-amino alcohols from epoxides and anilines

Unanswered Questions and Challenges in Phenoxypropanamine Research

Despite the progress in synthesizing phenoxypropanamines and related compounds, several challenges and unanswered questions remain, guiding the direction of future research.

A primary challenge lies in the synthesis of sterically hindered amines . The tertiary carbon atom attached to the nitrogen in this compound presents a significant steric barrier. This can slow down or prevent reactions, such as the nucleophilic attack of the amine, which is a common step in many synthetic routes. Overcoming this steric hindrance to achieve high yields and selectivity remains a key research focus.

The development of industrial-scale sustainable production also poses significant hurdles. While many promising green methodologies are effective at the laboratory scale, their translation to large-scale manufacturing can be problematic. researchgate.net Challenges include the cost and stability of biocatalysts, the efficiency of catalyst recovery and reuse, and the need for robust and continuous processing technologies. researchgate.net

In the realm of biocatalysis , several fundamental questions persist. The discovery and engineering of enzymes with high activity and stability for specific, non-natural substrates like this compound is an ongoing endeavor. chemicalbook.com Furthermore, the efficient regeneration of cofactors, which are often required for redox enzymes used in amine synthesis, is a critical aspect that needs to be optimized for economic viability. chemicalbook.com

The regio- and enantioselective functionalization of complex molecules remains a significant challenge. For β-amino alcohols, achieving precise control over which C-H bond is functionalized and in what stereochemical orientation is a complex problem. nih.gov While radical relay chaperone strategies have shown promise in directing C-H amination, rendering these processes highly enantioselective is still an area of active research. nih.gov

Finally, a deeper understanding of the structure-activity relationships of phenoxypropanamine derivatives is needed. Elucidating how subtle changes in the molecular structure of compounds like this compound affect their chemical and biological properties will be crucial for the rational design of new molecules with desired functionalities.

Q & A

Basic: What synthetic routes are available for 2-Methyl-1-phenoxypropan-2-amine, and how is structural purity validated?

Methodological Answer:
Synthesis typically involves nucleophilic substitution or reductive amination. For example, analogs like 1-methoxy-2-methylpropan-2-aminium salts are synthesized via reaction of methoxypropanol with amines under acidic conditions, followed by purification . Structural validation includes:

  • 1H/13C NMR : Chemical shifts (δ) for methyl groups (e.g., 1.2–1.5 ppm for CH3) and aromatic protons (6.8–7.4 ppm) confirm substituent positioning .
  • HRMS : Exact mass matching (e.g., calculated vs. observed m/z within ±2 ppm) ensures molecular formula accuracy .
  • HPLC : Purity >95% is standard, with retention time consistency against reference standards .

Basic: Which analytical techniques are optimal for quantifying this compound in complex mixtures?

Methodological Answer:

  • GC-MS : Use a non-polar column (e.g., HP1-MS) with helium carrier gas (1.2 mL/min). Retention times (e.g., ~3.09 min) and fragmentation patterns (e.g., m/z 179.26 for [M+H]+) enable identification .
  • FTIR-ATR : Detect functional groups (e.g., C-O stretch at 1240 cm⁻¹ for phenoxy, NH bend at 1600 cm⁻¹) .
  • LC-MS/MS : Quantify trace amounts using MRM transitions (e.g., 179→162 for quantification) with deuterated internal standards .

Advanced: How can discrepancies in pharmacological data for this compound analogs be systematically resolved?

Methodological Answer:

  • Functional Assay Comparison : Test analogs in parallel using radioligand binding (e.g., 5-HT2C receptor assays) and functional readouts (e.g., calcium flux). For example, compound 29 showed 5-HT2C selectivity (Ki = 12 nM vs. 5-HT2A Ki = 420 nM) .
  • Data Normalization : Account for batch-to-batch variability by normalizing to reference compounds (e.g., clozapine for receptor screens) .
  • Meta-Analysis : Compare results across studies using standardized metrics (e.g., pEC50, Emax) and statistical models (e.g., ANOVA with post-hoc Tukey) .

Advanced: What strategies elucidate functional selectivity in receptor interactions?

Methodological Answer:

  • Bias Factor Calculation : Measure β-arrestin recruitment vs. G-protein activation (e.g., TRUPATH assays). A bias factor >1 indicates pathway preference .
  • Molecular Dynamics Simulations : Model ligand-receptor docking (e.g., 5-HT2C homology models) to identify key residues (e.g., D134, S139) influencing selectivity .
  • Chiral Resolution : Separate enantiomers via chiral HPLC (e.g., CHIRALPAK AD-H column) to assess stereochemical effects on activity .

Advanced: How do structural modifications influence the biological activity of this compound derivatives?

Methodological Answer:

  • Substituent Effects : Replace phenoxy with adamantyl (e.g., compound 30 ) to enhance lipophilicity (logP increase from 2.1 to 3.8) and CNS penetration .
  • Steric Hindrance : Introduce cyclopropyl groups (e.g., compound 31 ) to reduce metabolic oxidation (t1/2 increased from 1.2 to 4.7 h in microsomes) .
  • Quantitative SAR (QSAR) : Use CoMFA/CoMSIA models to correlate substituent electronic parameters (e.g., Hammett σ) with potency (R² >0.85) .

Basic: What are the stability profiles of this compound under varying storage conditions?

Methodological Answer:

  • Accelerated Stability Testing : Store at 40°C/75% RH for 6 months. Monitor degradation via HPLC; acceptable limits: <5% impurities .
  • Photostability : Expose to UV light (ICH Q1B). Use amber vials if degradation >10% occurs .
  • Solution Stability : Assess in PBS (pH 7.4) at 37°C. Half-life >24 h is preferred for in vitro assays .

Advanced: How can enantiomeric resolution of this compound be achieved for pharmacological studies?

Methodological Answer:

  • Chiral Chromatography : Use a Chiralcel OD-H column (hexane:isopropanol 90:10, 1 mL/min). Resolution (Rs) >1.5 indicates baseline separation .
  • Crystallization : Co-crystallize with chiral resolving agents (e.g., dibenzoyl-D-tartaric acid) and analyze via X-ray diffraction (e.g., P21 space group) .
  • Enzymatic Resolution : Use lipases (e.g., Candida antarctica) for kinetic resolution of racemates (ee >98%) .

Advanced: How can researchers ensure reproducibility of synthetic and analytical data?

Methodological Answer:

  • SOPs for Synthesis : Document reaction parameters (e.g., 72 h at 80°C for cyclopropane formation) and purification steps (e.g., flash chromatography, 40–60% ethyl acetate/hexane) .
  • Cross-Validation : Compare NMR data with public databases (e.g., PubChem CID 12545350) .
  • Inter-Laboratory Trials : Participate in ring tests using shared reference materials (e.g., Sigma-Aldrich Lot#11291) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.